Cas no 2412056-31-4 (Butanoic acid, 4-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]amino]-)

Butanoic acid, 4-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]amino]- structure
2412056-31-4 structure
Product name:Butanoic acid, 4-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]amino]-
CAS No:2412056-31-4
MF:C17H17N3O6
Molecular Weight:359.333384275436
CID:5306065

Butanoic acid, 4-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]amino]- 化学的及び物理的性質

名前と識別子

    • Butanoic acid, 4-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]amino]-
    • 4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)butanoic acid
    • インチ: 1S/C17H17N3O6/c21-13-6-5-12(15(24)19-13)20-16(25)10-4-3-9(8-11(10)17(20)26)18-7-1-2-14(22)23/h3-4,8,12,18H,1-2,5-7H2,(H,22,23)(H,19,21,24)
    • InChIKey: LCQFGIWWMKBYEX-UHFFFAOYSA-N
    • SMILES: C(O)(=O)CCCNC1C=CC2=C(C=1)C(=O)N(C1CCC(=O)NC1=O)C2=O

Butanoic acid, 4-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]amino]- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Tenova Pharmaceuticals
T54112-50mg
Pomalidomide-5'-C3-acid
2412056-31-4 >= 95%
50mg
$490.0 2025-02-21

Butanoic acid, 4-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]amino]- 関連文献

Butanoic acid, 4-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]amino]-に関する追加情報

Butanoic acid, 4-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]amino]- and CAS No. 2412056-31-4: A Comprehensive Overview

Butanoic acid, 4-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]amino]-, identified by the Chemical Abstracts Service Number (CAS No. 2412056-31-4), is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule exhibits a complex structural framework that integrates various heterocyclic and functional groups, making it a versatile candidate for further investigation in medicinal chemistry and drug discovery.

The molecular structure of this compound features a butanoic acid backbone, which is a well-known carboxylic acid derivative with diverse biological activities. The presence of the amino group at the fourth position of the butanoic acid chain is particularly noteworthy, as it introduces a potential site for further chemical modification and functionalization. This structural feature is complemented by the intricate arrangement of the 2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl moiety, which adds complexity and specificity to the compound's pharmacophoric properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of this compound with biological targets more effectively. The isoindole core within the molecule has been identified as a region of interest due to its ability to engage with various enzymes and receptors. Studies suggest that this moiety may contribute to the compound's potential therapeutic effects by modulating key biological pathways.

The dioxo groups in the structure further enhance its reactivity and potential applications. These functional groups are known to participate in hydrogen bonding and other non-covalent interactions, which are crucial for drug-receptor binding affinity. The combination of these features makes Butanoic acid, 4-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]amino]- an attractive scaffold for designing novel therapeutic agents.

In the realm of drug discovery, the synthesis and characterization of such complex molecules are essential steps toward developing new treatments for various diseases. The structural complexity of this compound provides multiple opportunities for optimization through medicinal chemistry approaches. Researchers have been exploring different synthetic routes to access analogs with enhanced pharmacological properties.

The CAS number 2412056-31-4 serves as a unique identifier for this compound, facilitating its recognition in scientific literature and databases. This standardized nomenclature ensures that researchers across different institutions and disciplines can accurately reference and utilize this molecule in their studies.

Current research in this area is focused on understanding the biological activity of Butanoic acid, 4-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]amino]- through both in vitro and in vivo experiments. Preliminary studies have shown promising results in terms of its interaction with target proteins and enzymes. These findings are crucial for validating its potential as a lead compound in drug development programs.

The role of computational methods in predicting the biological behavior of such complex molecules cannot be overstated. Advanced algorithms and machine learning techniques have been employed to model the interactions between this compound and its potential targets. These computational approaches provide valuable insights into the structure-function relationships that govern its pharmacological activity.

The synthesis of derivatives based on this core structure represents another avenue of research. By modifying specific functional groups or introducing new moieties, scientists can fine-tune the properties of the molecule to achieve desired pharmacological outcomes. This iterative process of design, synthesis, and evaluation is fundamental to modern drug discovery efforts.

The interdisciplinary nature of pharmaceutical research underscores the importance of collaboration between chemists, biologists, pharmacologists, and computer scientists. The study of compounds like Butanoic acid, 4-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-y]]amino]- benefits from such collaborative efforts, as they bring together expertise from multiple domains to address complex scientific questions.

In conclusion, Butanoic acid, 4-[[(2-(2,6-dioxo-3-piperidinyl)-]])amino])] represents a fascinating subject of study in pharmaceutical chemistry. Its intricate structure and diverse functional groups offer numerous opportunities for further exploration in drug discovery and development. As research continues to uncover new insights into its biological activity and potential therapeutic applications,, this compound is poised to play a significant role in future medical advancements.

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